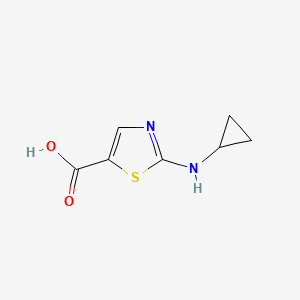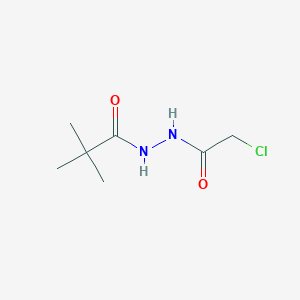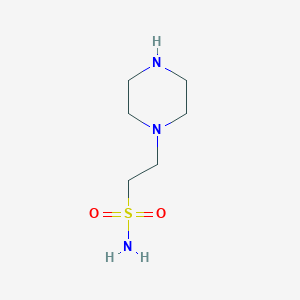
2-氨基-2-(4-氯-3-甲基苯基)乙酸
描述
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid, also known as 4-chloro-3-methylphenylacetic acid, is a synthetic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 219.6 g/mol and a melting point of 135-140°C. 4-chloro-3-methylphenylacetic acid is a chiral molecule, meaning that it has two different forms, or enantiomers, that are mirror images of each other. This compound has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and the study of enzyme mechanisms.
科学研究应用
合成和表征新化合物:
- 氨基酸1-(氨甲基)环己基乙酸被用来制备席夫碱配体,然后与金属离子反应形成过渡金属配合物。这些配合物被研究其抗氧化性和黄嘌呤氧化酶抑制活性,其中锌配合物显示出显著的抑制活性 (Ikram et al., 2015)。
电化学研究:
- 苯甘氨酸衍生物,包括2-[(4-甲基苯甲酰)氨基]苯乙酸和2-[(4-氯苯甲酰)氨基]苯乙酸,被合成并用于改善聚对氨基苯膜的电化学性能。这些膜被提议作为超级电容器应用的有前景的候选 (Kowsari et al., 2019)。
癌症研究:
- 化合物2-{[(2-氯-6-氟苯基)氨基]-5-甲基苯基}乙酸被合成和表征,显示出潜在的抗癌应用。这项研究强调了在药物开发中结构表征的重要性 (Liu Ying-xiang, 2007)。
聚合物材料的开发:
- 通过将N-三苯甲基-单取代1,2-二氨基乙烷与2,2-双丙烯酰胺基乙酸反应,开发了携带主要氨基团作为侧基团的聚(酰胺-胺)。这些聚合物具有作为羧基药物载体的潜在应用,并适用于荧光标记技术 (Malgesini et al., 2003)。
分子对接和药物设计:
- 合成了化合物N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺,并确定了其结构。通过分子对接分析,它显示出作为抗癌药物的潜力,靶向VEGFr受体 (Sharma et al., 2018)。
腐蚀抑制研究:
- 氨基酸,包括2-氨基-2-(4-氯-3-甲基苯基)乙酸衍生物,被研究其腐蚀抑制性能。量子化学计算和分子动力学模拟被应用于理解这些氨基酸与金属表面的相互作用 (Kaya et al., 2016)。
生化分析
Biochemical Properties
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with amino acid transporters, facilitating the transport of amino acids across cell membranes. Additionally, it may act as a substrate for certain enzymes, participating in metabolic pathways that involve the synthesis and degradation of amino acids .
Cellular Effects
The effects of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in amino acid metabolism, leading to changes in the levels of specific metabolites within the cell . Furthermore, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways that involve the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels within the cell . Additionally, it may influence the activity of enzymes involved in these pathways, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within the cell . Additionally, it may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus, where it exerts its effects on cellular function . Additionally, its activity and function may be influenced by its localization within these compartments, further modulating its biochemical properties .
属性
IUPAC Name |
2-amino-2-(4-chloro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJQIXJYDWABPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)


![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)



![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)

